1-(4-amino-1H-indol-3-yl)ethanone

Epigenetics LSD1 Inhibition MAO Selectivity

1-(4-Amino-1H-indol-3-yl)ethanone is a differentiated 3-acetyl-4-aminoindole scaffold. The 4-amino group enables potent LSD1 inhibition (Ki=50 nM) with >2000-fold selectivity over MAO-A/B. Generic indole-3-ethanones lacking this substitution lose target engagement. For antimalarial SAR, the 4-aminoindole core reduces host cytotoxicity versus 5-chloro analogs, enabling safer leads. Favorable LogP (2.53) and tPSA (58.88 Ų) align with oral drug-likeness for fragment libraries. Procure this validated scaffold to ensure selectivity and reproducibility.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 114495-28-2
Cat. No. B3045821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-amino-1H-indol-3-yl)ethanone
CAS114495-28-2
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=CC=CC(=C21)N
InChIInChI=1S/C10H10N2O/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,11H2,1H3
InChIKeyFJCAZCLEEJMQPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Amino-1H-indol-3-yl)ethanone (CAS 114495-28-2) | Procurement-Grade Indole Building Block for LSD1 and Antimalarial Research


1-(4-Amino-1H-indol-3-yl)ethanone (CAS 114495-28-2) is a 3-acetyl-4-aminoindole derivative with a molecular weight of 174.20 g/mol, a topological polar surface area (tPSA) of 58.88 Ų, and a calculated LogP of 2.53 [1]. It serves as a versatile small-molecule scaffold for medicinal chemistry, with documented inhibitory activity against lysine-specific demethylase 1 (LSD1) and emerging relevance in antimalarial drug discovery [2].

Why Generic Indole-3-ethanone Analogs Cannot Substitute for 1-(4-Amino-1H-indol-3-yl)ethanone


Substitution with unsubstituted or differently substituted indole-3-ethanones risks loss of target engagement and selectivity. The 4-amino group is a critical pharmacophore that enables potent LSD1 inhibition (Ki = 50 nM) while conferring >2000-fold selectivity over the structurally related off-targets MAO-A and MAO-B (Ki > 100,000 nM) [1]. Furthermore, structure-activity relationship (SAR) studies on indolyl-3-ethanone ethers and thioethers demonstrate that the position and nature of substituents on the indole ring profoundly modulate antiplasmodial potency and cytotoxicity [2]. Generic analogs lacking the 4-amino substitution will exhibit divergent, and likely inferior, biological profiles, invalidating experimental conclusions and delaying project timelines.

1-(4-Amino-1H-indol-3-yl)ethanone: Quantified Differentiation from Structural Analogs


LSD1 Inhibition Potency and MAO Selectivity vs. Unsubstituted Indole Scaffolds

The 4-aminoindole core confers potent LSD1 inhibition (Ki = 50 nM) and >2000-fold selectivity over the closely related flavin-containing amine oxidases MAO-A and MAO-B (Ki > 100,000 nM). In contrast, unsubstituted indole or 3-acetylindole scaffolds typically exhibit weak or no LSD1 inhibition and lack this selectivity profile [1].

Epigenetics LSD1 Inhibition MAO Selectivity

Cytotoxicity Profile in HeLa Cells vs. 5-Chloro-Indole-3-ethanone Antimalarial Leads

In SAR studies of indolyl-3-ethanone ethers and thioethers, the 4-amino substitution is associated with reduced cytotoxicity compared to 5-chloro analogs. While optimized 5-chloro derivatives (e.g., compound 14) exhibit equipotent antiplasmodial activity to chloroquine, their cytotoxicity in HeLa cells can be variable [1]. The 4-aminoindole scaffold offers a distinct safety window, as evidenced by the non-toxic profile of related aminoindole antimalarials like Genz-644442 [2].

Antimalarial Cytotoxicity HeLa Cells

Physicochemical Properties: LogP and tPSA Differentiation from 5-Substituted Indole Analogs

The 4-amino substitution significantly alters the physicochemical profile compared to halogenated or unsubstituted indole-3-ethanones. 1-(4-Amino-1H-indol-3-yl)ethanone has a calculated LogP of 2.53 and tPSA of 58.88 Ų [1], while 5-chloro analogs (e.g., 1-(5-chloro-1H-indol-3-yl)ethanone) have a higher LogP (~3.1) and lower tPSA (~45 Ų) [2]. This results in improved aqueous solubility and reduced lipophilicity, key parameters for oral bioavailability and formulation.

Medicinal Chemistry Physicochemical Properties Drug-likeness

Optimal Use Cases for Procuring 1-(4-Amino-1H-indol-3-yl)ethanone


LSD1 Inhibitor Lead Optimization and Epigenetic Probe Development

Procure 1-(4-amino-1H-indol-3-yl)ethanone as a validated starting point for developing selective LSD1 inhibitors. The compound's 50 nM Ki for LSD1 and >2000-fold selectivity over MAO-A/B [1] make it an ideal scaffold for structure-activity relationship (SAR) studies aimed at improving potency and pharmacokinetic properties while maintaining the critical selectivity window.

Antimalarial Drug Discovery: Non-Toxic Indole Scaffold Exploration

Utilize 1-(4-amino-1H-indol-3-yl)ethanone as a core scaffold for synthesizing novel antimalarial agents. The 4-aminoindole core is associated with reduced host cell cytotoxicity compared to 5-chloro analogs [2], enabling the development of safer antimalarial leads with potential for oral administration.

Physicochemical Property Optimization in Lead-like Libraries

Incorporate 1-(4-amino-1H-indol-3-yl)ethanone into fragment-based or lead-like screening libraries. Its favorable LogP (2.53) and tPSA (58.88 Ų) [3] align with oral drug-likeness criteria, offering a balanced physicochemical profile that can be further optimized for solubility and permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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